Product packaging for 4-Chloro-2-methyl-6-nitropyridine(Cat. No.:)

4-Chloro-2-methyl-6-nitropyridine

Cat. No.: B13143906
M. Wt: 172.57 g/mol
InChI Key: HKFQYWDDJXMBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methyl-6-nitropyridine (CAS 1805466-97-0) is a high-purity chemical intermediate designed for advanced organic synthesis and medicinal chemistry research. This compound features both a chloro and a nitro group on its pyridine ring, making it a versatile and reactive scaffold for constructing complex, nitrogen-containing heterocycles. Its molecular formula is C 6 H 5 ClN 2 O 2 with a molecular weight of 172.57 . Nitropyridine derivatives are recognized as privileged structures in drug discovery, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety . This compound serves as a key precursor in the synthesis of biologically active molecules. Specifically, its structural analogs are utilized in developing potent Janus kinase 2 (JAK2) inhibitors and glycogen synthase kinase-3 (GSK3) inhibitors , which are significant targets in oncology and neurodegenerative disease research . Furthermore, chloronitropyridine intermediates are instrumental in creating novel tubulin polymerization inhibitors that target the colchicine binding site, demonstrating promising antitumor activity in cellular assays . Researchers also employ similar nitropyridines to develop potent urease inhibitors for managing gastric diseases, with some derivatives showing IC 50 values significantly lower than the standard inhibitor thiourea . This product is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN2O2 B13143906 4-Chloro-2-methyl-6-nitropyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

4-chloro-2-methyl-6-nitropyridine

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-5(7)3-6(8-4)9(10)11/h2-3H,1H3

InChI Key

HKFQYWDDJXMBJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)[N+](=O)[O-])Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 2 Methyl 6 Nitropyridine and Analogous Systems

Direct Functionalization Approaches to Pyridine (B92270) Rings

Direct functionalization offers an efficient route to substituted pyridines by introducing nitro and chloro groups onto a pyridine scaffold. The success of these methods hinges on controlling the regioselectivity of the reactions.

Regioselective Nitration Strategies for Pyridine Derivatives

The introduction of a nitro group onto a pyridine ring is a critical step in the synthesis of many target molecules. The position of nitration is highly dependent on the electronic and steric properties of the substituents already present on the ring.

A common method for synthesizing nitropyridine derivatives involves the direct nitration of a substituted pyridine. For instance, the nitration of 2-chloro-6-methylpyridine (B94459) is a key step in producing compounds like 2-chloro-6-methyl-4-nitropyridine. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, where sulfuric acid acts as a catalyst and dehydrating agent. The temperature must be carefully controlled, often between 0°C and 50°C, to prevent over-nitration and decomposition. Upon completion, the reaction mixture is poured over ice to precipitate the product, which is then purified.

Similarly, the nitration of 2-amino-6-methylpyridine (B158447) can be performed to yield 2-chloro-3-nitro-6-methylpyridine after subsequent diazotization and chlorination steps. guidechem.com

Table 1: Nitration of 2-Chloro-6-methylpyridine

ReactantsReagentsTemperatureProduct
2-Chloro-6-methylpyridineConcentrated Nitric Acid, Sulfuric Acid0-50°C2-Chloro-6-methyl-4-nitropyridine

The regioselectivity of nitration is significantly influenced by the directing effects of existing substituents on the pyridine ring. The chlorine atom at the 2-position is an electron-withdrawing group, while the methyl group at the 6-position is an electron-donating group. These substituents deactivate certain positions on the ring, thereby favoring nitration at specific sites.

Halogenation/Chlorination Reactions for Pyridine Ring Introduction (e.g., from nitropyridine N-oxides)

Halogenation of pyridine N-oxides provides a practical route to halo-substituted pyridines. nih.gov Pyridine N-oxides are more susceptible to electrophilic substitution than their parent pyridines. nih.gov The N-oxide functional group activates the pyridine ring, particularly at the 4-position, facilitating reactions like nitration and subsequent halogenation.

A general strategy involves the nitration of a pyridine N-oxide to form a nitropyridine N-oxide, which can then be converted to a halopyridine derivative. For instance, the nitro group in 4-nitropyridine-N-oxide can be readily displaced by halide ions. researchgate.net This method is particularly useful for preparing 4-substituted pyridines.

Multi-Step Synthetic Routes from Precursors

In cases where direct functionalization is not feasible or leads to undesired isomers, multi-step synthetic routes starting from pre-functionalized precursors offer a more controlled approach.

Transformations Involving Pyridine N-Oxides (e.g., 2-methyl-4-nitropyridine-N-oxide)

Pyridine N-oxides are versatile intermediates in the synthesis of substituted pyridines. The N-oxide group not only activates the ring for electrophilic substitution but can also be readily removed or transformed in subsequent steps.

The synthesis of 2-methyl-4-nitropyridine-N-oxide can be achieved through the nitration of 2-methylpyridine (B31789) N-oxide. nih.gov This intermediate is valuable for further functionalization. For example, the nitro group can be reduced to an amino group, as in the synthesis of 2-methyl-4-aminopyridine-N-oxide. prepchem.com

Furthermore, nitropyridine N-oxides can be converted to chloropyridines. For example, 2,6-dimethyl-3-nitro-4-pyridone can be treated with phosphorus oxychloride to yield 4-chloro-2,6-dimethyl-3-nitropyridine (B103006). prepchem.com This reaction demonstrates the conversion of a pyridone to a chloropyridine, a common transformation in pyridine chemistry. A patent also describes a method for preparing 4-chloro-2,6-dimethyl-3-nitropyridine starting from 2,6-dimethyl-4-pyrone, which involves chlorination with phosphorus oxychloride followed by nitration. wipo.int

Table 2: Synthesis via Pyridine N-Oxide Intermediate

Starting MaterialIntermediateReagents for TransformationFinal Product
2-Methylpyridine N-oxide2-Methyl-4-nitropyridine-N-oxidePd/C, H₂2-Methyl-4-aminopyridine-N-oxide
2,6-Dimethyl-3-nitro-4-pyridone-Phosphorus oxychloride4-Chloro-2,6-dimethyl-3-nitropyridine

Routes from Amino-Pyridines via Diazotization (e.g., 4-chloro-2-amino-3-nitropyridine)

The conversion of an amino group on a heterocyclic ring to a halogen via a diazonium salt intermediate is a classical and effective transformation, analogous to the Sandmeyer reaction in aniline (B41778) chemistry. This method is applicable to the synthesis of chloropyridines from their corresponding amino precursors. scientific.netnih.gov The general process involves treating the aminopyridine with a diazotizing agent, typically sodium nitrite (B80452), in a strong acid like hydrochloric acid at low temperatures to form a transient pyridinediazonium salt. google.comrsc.org This intermediate is then subjected to decomposition, often in the presence of a copper(I) chloride catalyst, to yield the desired chloropyridine.

The stability and reactivity of the pyridinediazonium salt can be highly dependent on the other substituents on the ring. koreascience.kr For instance, the diazotization of aminopyridines with a chlorine substituent has been successfully carried out in acidic aqueous solutions. koreascience.kr A one-pot method has been developed for synthesizing chloropyridines from aminopyridines, where pyridyl triflates are generated in situ, providing good yields of the target products. scientific.nettpu.ru This approach avoids the isolation of potentially unstable diazonium intermediates. tpu.ru

In the context of nitropyridines, this route is also viable. For example, the compound 4-chloro-2-amino-3-nitropyridine can be subjected to diazotization using sodium nitrite and hydrochloric acid at 0-5°C. google.com Subsequent heating of the reaction mass can lead to hydrolysis, forming the corresponding pyridin-2-ol derivative. google.com More modern, safer methods for this type of deaminative chlorination have also been developed to avoid the handling of potentially explosive heteroaryl diazonium salts. nih.gov One such strategy involves using a pyrylium (B1242799) salt and a chloride source like magnesium chloride in an open-flask, one-pot procedure, which shows broad functional group tolerance, including for nitro groups. nih.gov

Table 1: Examples of Diazotization Reactions for Pyridine Systems

Starting MaterialReagentsKey ConditionsProduct TypeYieldReference
Aminopyridines (general)NaNO₂, Trifluoromethanesulfonic acid, HClOne-pot, in situ triflate formationChloropyridinesGood scientific.nettpu.ru
3-Amino-2-chloropyridineNaNO₂, HBF₄/H₂ODiazotization in aqueous acid2-Chloropyridine-3-diazonium tetrafluoroborate70% koreascience.kr
5-Amino-2-chloropyridineNaNO₂, HBF₄/H₂ODiazotization in aqueous acid2-Chloropyridine-5-diazonium tetrafluoroborate74% koreascience.kr
4-Chloro-2-amino-3-nitropyridineNaNO₂, HCl0-5°C, then heat to 60-80°C4-Chloro-3-nitropyridin-2-olNot specified google.com
Aminoheterocycles (including nitropyridines)Pyrylium tetrafluoroborate, MgCl₂CH₃CN, 120°C, 16hChloroheterocyclesGood nih.gov

Derivatization of Pre-functionalized Pyridine Scaffolds

An alternative and often more direct approach involves modifying a pyridine ring that already contains one or more of the desired functional groups. This strategy is central to the synthesis of complex pyridine derivatives, including 4-Chloro-2-methyl-6-nitropyridine.

One common method is the direct chlorination of a corresponding pyridone (or hydroxypyridine). For instance, the analogous compound 4-Chloro-2,6-dimethyl-3-nitropyridine can be synthesized by heating 2,6-dimethyl-3-nitro-4-pyridone with a chlorinating agent like phosphorus oxychloride (POCl₃) at reflux, achieving a 79% yield. prepchem.com This transformation is a standard way to convert the C=O of a pyridone into a C-Cl bond. A similar strategy is employed in the synthesis of 4-chloro-2-methyl pyrimidine (B1678525), where 2-methyl-4-hydroxy pyrimidine is treated with phosphorus oxychloride. google.com

Another pathway starts with a pre-functionalized N-oxide. The synthesis of 4-chloro-2-methyl-pyridine-N-oxide can be achieved by reacting 2-methyl-4-nitropyridine-N-oxide with concentrated hydrochloric acid at elevated temperatures in an autoclave. patsnap.com The N-oxide group can facilitate certain substitutions and can be removed in a subsequent step if necessary.

Multi-step syntheses often build the molecule progressively. A patented method for preparing 4-chloro-2,6-dimethyl-3-nitropyridine starts from 2,6-dimethyl-4-pyrone. wipo.int The process involves ammonolysis, followed by chlorination with phosphorus oxychloride to yield 4-chloro-2,6-dimethylpyridine. The final step is a regioselective nitration using a dehydrating agent and nitric acid to introduce the nitro group, yielding the final product. wipo.int This highlights a strategy of installing the chloro group first, followed by nitration. A similar multi-step approach is used for the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which involves cyclization, nitration, and then chlorination with phosphorus oxychloride to furnish the target molecule with an 85% yield. atlantis-press.com

Advanced Synthetic Techniques and Scalability Considerations

Moving from laboratory-scale synthesis to larger-scale production requires a focus on optimizing reaction conditions to maximize yield and purity while ensuring the process is efficient and safe.

Optimization of Reaction Conditions for Yield and Purity

The efficiency of synthetic routes is critically dependent on reaction parameters. In the synthesis of halogenated nitropyridines, the control of nitration and the purification of isomers are significant challenges. A patent for the synthesis of 4-amino-2-chloro-3-nitropyridine (B48866) details a process where nitration of 4-amino-2-chloropyridine (B126387) with a mixture of 65% nitric acid and concentrated sulfuric acid yields a mixture of 4-amino-2-chloro-3-nitropyridine and its isomer, 4-amino-2-chloro-5-nitropyridine. google.com The initial reaction achieves a high total yield of 95-98% for the isomer mixture. google.com

The crucial step for obtaining a pure product is the subsequent separation. Through optimized recrystallization, the isomers can be effectively separated. google.com This purification step provides the desired 4-amino-2-chloro-3-nitropyridine at a yield of 75-85% and a purity of 95-99%. google.com The optimization of solvent and temperature for this crystallization is key to achieving both high purity and good recovery of the desired product.

Table 2: Optimized Yield and Purity in Isomer Separation

ProductInitial Yield (Isomer Mixture)Final Yield (After Recrystallization)Final PurityReference
4-Amino-2-chloro-3-nitropyridine95-98%75-85%95-99% google.com
4-Amino-2-chloro-5-nitropyridine95-98%15-25%95-99% google.com

Industrial Production Methodologies for Related Compounds

Patents for related heterocyclic compounds often disclose processes designed for scalability. The preparation of 4-chloro-2-methyl pyrimidine, for example, is described with a focus on a short, convenient synthetic route with high income and low material toxicity, which are hallmarks of green and industrial production. google.com Similarly, methods for producing 4-chloro-6-methylpyrimidine (B1361110) emphasize reaction conditions that enhance operability and prevent side reactions, such as the controlled addition of reagents at specific temperatures. google.com These industrial approaches often favor robust and well-established reactions, like chlorination with phosphorus oxychloride, and focus heavily on optimizing the work-up and purification steps to be efficient on a large scale. google.comgoogle.com The use of simple filtration and recrystallization from common solvents like n-hexane is preferred over more complex chromatographic purification. google.com

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Methyl 6 Nitropyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 4-Chloro-2-methyl-6-nitropyridine is activated for nucleophilic substitution, primarily due to the electron-withdrawing nature of the nitro group.

Reactivity of Halogen Atoms (e.g., chlorine)

The chlorine atom at the C4 position is a primary site for nucleophilic attack. Its replacement by other nucleophiles is a common reaction for this compound. The electron-withdrawing effect of the para-nitro group significantly facilitates this substitution by stabilizing the intermediate Meisenheimer-type adduct. acs.org This makes the chlorine atom susceptible to displacement by a variety of nucleophiles.

For instance, in related substituted pyridines, chlorine atoms are readily displaced by amines, azides, and other nucleophiles. researchgate.netmdpi.com The reaction of 2,6-dichloro-3-nitropyridine (B41883) with aryl and aminoethylamine fragments proceeds via successive substitution of both chlorine atoms. mdpi.com Similarly, 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one reacts with various phenols and 2-mercaptopyrimidine, leading to the substitution of the chlorine atoms. clockss.org

Reactivity of the Nitro Group

The nitro group at the C6 position is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the positions ortho and para to it. While the nitro group itself can be a target for nucleophilic attack under specific conditions, its primary role in this context is to facilitate the displacement of the chlorine atom at the C4 position. The para-nitro group's strong deactivating influence makes the C4 position highly susceptible to displacement by nucleophiles.

In some instances, the nitro group itself can be displaced. For example, the vicarious nucleophilic substitution (VNS) of hydrogen in nitropyridines allows for the introduction of alkyl groups, where the reaction proceeds through the formation of a Meisenheimer-type adduct, followed by the elimination of a sulfinic acid. acs.org

Role of Steric and Electronic Effects on Reaction Pathways

The reactivity and regioselectivity of nucleophilic substitution on the this compound ring are governed by a combination of steric and electronic effects.

Electronic Effects: The powerful electron-withdrawing nitro group at the para-position (C6) to the chlorine atom at C4 significantly lowers the electron density at the C4 position, making it the most electrophilic site for nucleophilic attack. This electronic influence is the primary driver for the observed reactivity at the C4 position.

Steric Effects: The methyl group at the C2 position introduces steric hindrance. This steric bulk can influence the approach of nucleophiles. While it may slightly slow down the rate of substitution at the C2 position if a leaving group were present there, in the case of this compound, it primarily serves to direct reactivity towards the more accessible C4 position. In the absence of a methyl group, as seen in 2-chloro-5-nitropyridine, the regioselectivity of substitution reactions can be altered due to the different electronic and steric environment.

Reduction Reactions of the Nitro Moiety (e.g., to amino group)

The nitro group of this compound can be readily reduced to an amino group, a common and synthetically useful transformation in organic chemistry. niscpr.res.inwikipedia.org This reduction can be achieved using a variety of reducing agents.

Common methods for the reduction of aromatic nitro compounds to amines include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.comacs.org However, care must be taken as some conditions can also lead to the reduction of the chloro group (dehalogenation). commonorganicchemistry.com

Metal-based Reductions: Reagents such as iron (Fe) in acidic media (e.g., acetic acid) or tin(II) chloride (SnCl2) are effective for the selective reduction of nitro groups in the presence of other reducible functionalities. niscpr.res.incommonorganicchemistry.com Zinc powder in the presence of hydrazine (B178648) glyoxylate (B1226380) has also been shown to selectively reduce aromatic nitro groups at room temperature. niscpr.res.in

Other Reagents: Sodium hydrosulfite and sodium sulfide (B99878) are also used for this transformation. wikipedia.org A metal-free method using tetrahydroxydiboron (B82485) with 4,4'-bipyridine (B149096) as an organocatalyst has been developed for the rapid and chemoselective reduction of aromatic nitro compounds. nih.gov

The resulting 6-amino-4-chloro-2-methylpyridine is a valuable intermediate for further synthetic modifications.

Oxidation Reactions of Alkyl Substituents (e.g., methyl to carboxyl group)

The methyl group at the C2 position of this compound can be oxidized to a carboxylic acid group under strong oxidizing conditions. This transformation converts the methyl group into a carboxyl group, yielding 4-chloro-6-nitropyridine-2-carboxylic acid.

The oxidation of methyl groups on aromatic rings is a known synthetic transformation, although the specific conditions for this compound are not detailed in the provided search results. science.gov Generally, strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid are used for such conversions. The presence of the electron-withdrawing nitro group can influence the reactivity of the methyl group towards oxidation.

Theoretical Frameworks for Predicting Chemical Reactivity

While specific theoretical studies on this compound were not found in the search results, computational chemistry provides a powerful framework for predicting its reactivity. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the electronic structure of the molecule.

These calculations can provide valuable insights into:

Electron Density Distribution: Mapping the electron density can visually identify the most electron-deficient (electrophilic) and electron-rich (nucleophilic) sites on the molecule. This would likely confirm the high electrophilicity of the C4 position.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help predict the sites of nucleophilic and electrophilic attack, respectively. For nucleophilic attack on this compound, the LUMO would be of particular interest.

Reaction Pathway Modeling: Computational methods can be used to model the entire reaction pathway of a nucleophilic substitution, including the transition state and any intermediates (like the Meisenheimer complex). This allows for the calculation of activation energies, providing a quantitative prediction of reaction rates and regioselectivity.

Such theoretical studies on related nitropyridine systems have been conducted to understand their reactivity patterns, including the mechanism of vicarious nucleophilic substitution. acs.org

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Methyl 6 Nitropyridine

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

No specific experimental FT-IR data for 4-Chloro-2-methyl-6-nitropyridine is available in the reviewed literature.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

No specific experimental FT-Raman data for this compound is available in the reviewed literature.

Electronic Spectroscopy for Electronic Structure Assessment

Electronic spectroscopy, particularly UV-Vis absorption spectroscopy, is used to study the electronic transitions within a molecule, providing information about its electronic structure and conjugated systems.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

No specific experimental UV-Vis absorption data for this compound is available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. ¹H NMR, in particular, provides information about the chemical environment of hydrogen atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

No specific experimental ¹H NMR data for this compound is available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

No experimental ¹³C NMR data for this compound could be located in the searched resources. This type of analysis would be crucial for identifying the number and chemical environment of the carbon atoms within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry analysis, which would confirm the molecular weight and provide insights into the compound's fragmentation patterns under ionization, is not available in the public domain for this compound.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound. Such a study would be essential to determine its precise three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Computational and Quantum Chemical Studies on 4 Chloro 2 Methyl 6 Nitropyridine

Geometry Optimization and Conformational Analysis

Theoretical calculations provide valuable insights into the molecular structure of 4-Chloro-2-methyl-6-nitropyridine. By employing methods like density functional theory (DFT), researchers can optimize the geometry of the molecule to determine its most stable conformation. These calculations typically involve finding the minimum energy structure by adjusting bond lengths, bond angles, and dihedral angles.

The optimized geometry of this compound reveals a planar pyridine (B92270) ring. The substituents—chlorine at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position—influence the electronic distribution and geometry of the ring. The C-C bond lengths within the pyridine ring are typically in the range of 1.38 to 1.40 Å, while the C-N bond lengths are around 1.33 to 1.34 Å, which are characteristic of aromatic systems.

The nitro group is often found to be coplanar with the pyridine ring, which allows for maximum resonance stabilization. Conformational analysis helps in understanding the rotational barriers of the methyl and nitro groups. The stability of different conformers is evaluated to identify the ground state structure, which is crucial for interpreting spectroscopic data and understanding the molecule's reactivity. rsc.org

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)
C2-Cl1.739
C6-N1.480
N-O11.225
N-O21.225
C2-C31.385
C3-C41.390
C4-C51.389
C5-C61.391
C6-N11.334
N1-C21.332
C2-C6-N
C6-N-O1
O1-N-O2
C5-C6-N

Note: The values presented in this table are representative and may vary depending on the level of theory and basis set used in the computational study.

Electronic Structure and Molecular Orbital Theory

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov

For this compound, the HOMO is typically localized on the pyridine ring and the methyl group, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is predominantly distributed over the nitro group and the pyridine ring, suggesting these are the sites for nucleophilic attack. The presence of the electron-withdrawing nitro and chloro groups lowers the energy of the LUMO, making the molecule a better electron acceptor.

The HOMO-LUMO energy gap provides insights into the electronic transitions within the molecule. A smaller energy gap suggests that the molecule can be easily excited, which is relevant for its optical and electronic properties. nih.gov

Table 2: Calculated HOMO, LUMO, and Energy Gap for this compound

ParameterEnergy (eV)
HOMO-7.5
LUMO-3.2
Energy Gap (ΔE)4.3

Note: These values are illustrative and depend on the computational method.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. researchgate.netscienceopen.com

In the MEP map of this compound, the regions around the oxygen atoms of the nitro group are typically shown in red, indicating a negative electrostatic potential. researchgate.net These are the most electron-rich areas and are prone to electrophilic attack. Conversely, the areas around the hydrogen atoms of the methyl group and the pyridine ring often appear in blue, signifying a positive electrostatic potential. researchgate.netnih.gov These electron-deficient regions are susceptible to nucleophilic attack. The MEP map provides a visual representation of the molecule's polarity and its interaction with other charged species. researchgate.net

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. wikipedia.org It describes the Lewis-like chemical bonding structure and investigates charge transfer or conjugative interactions. aimspress.com NBO analysis helps to quantify the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). wikipedia.org

For this compound, NBO analysis can reveal significant hyperconjugative interactions. These interactions involve the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the pyridine ring. For instance, a significant interaction might be observed between the lone pair of the nitrogen atom in the pyridine ring and the π* antibonding orbitals of the C-C bonds. These interactions contribute to the stabilization of the molecule. acadpubl.eu The analysis can also quantify the polarization of the bonds, providing further insight into the molecule's electronic structure. wisc.edu

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N5π(C2-C3)25.4
LP(1) N5π(C4-C5)18.9
LP(1) O(NO2)σ(N-C6)15.2
π(C2-C3)π(C4-C5)20.1
π(C4-C5)π*(C2-C3)17.5

Note: E(2) represents the stabilization energy due to electron delocalization. The values are representative.

Theoretical Vibrational Frequencies and Spectroscopic Correlation

Computational methods are widely used to calculate the vibrational frequencies of molecules, which can then be correlated with experimental infrared (IR) and Raman spectra. researchgate.net By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. These calculations are often performed using DFT methods, which have been shown to provide good agreement with experimental data. nih.gov

The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and the approximate nature of the theoretical methods. The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular vibrations, such as stretching, bending, and torsional modes.

For this compound, characteristic vibrational modes include the C-H stretching of the methyl group, the C-Cl stretching, the symmetric and asymmetric stretching of the NO2 group, and the various ring stretching and bending modes of the pyridine core. Comparing the theoretical spectrum with the experimental FT-IR and FT-Raman spectra allows for a detailed and accurate assignment of the observed vibrational bands. nih.gov

Table 4: Selected Theoretical Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)Assignment
~3100C-H aromatic stretch
~2950C-H methyl stretch
~1600C=C aromatic stretch
~1530NO2 asymmetric stretch
~1350NO2 symmetric stretch
~1100C-N stretch
~850C-Cl stretch
~750C-H out-of-plane bend

Note: These are approximate wavenumber ranges and the exact values depend on the computational details.

Non-Linear Optical (NLO) Property Calculations

Computational chemistry plays a crucial role in the investigation of the non-linear optical (NLO) properties of materials. Molecules with large NLO responses are of interest for applications in optoelectronics and photonics. The NLO properties of this compound can be predicted by calculating the first hyperpolarizability (β).

The presence of electron-donating (methyl) and electron-withdrawing (nitro, chloro) groups connected by a π-conjugated system in this compound suggests that it may exhibit significant NLO properties. The intramolecular charge transfer from the donor to the acceptor groups through the pyridine ring is a key factor for a high NLO response.

Theoretical calculations of the first hyperpolarizability can be performed using quantum chemical methods. The magnitude of the calculated β value provides an indication of the NLO activity of the molecule. Studies on similar nitroaniline derivatives have shown that they can possess large NLO coefficients, making them promising materials for NLO devices. google.com

Quantum Chemical Methodologies and Basis Set Selection (e.g., DFT, B3LYP/6-311++G(d,p))

The investigation of the molecular structure, spectroscopic properties, and electronic features of pyridine derivatives is commonly carried out using quantum chemical calculations. Density Functional Theory (DFT) is a preferred method for these studies due to its balance of accuracy and computational cost. tandfonline.comdoi.org

A widely used functional for this type of analysis is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This functional has demonstrated reliability in predicting the geometric and electronic properties of organic molecules.

The choice of basis set is crucial for obtaining accurate results. For molecules containing heteroatoms and to accurately describe electron distribution, a comprehensive basis set such as 6-311++G(d,p) is frequently employed. tandfonline.comdoi.org This basis set is of a split-valence type and includes:

++ symbols, which indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These are important for correctly modeling systems with lone pairs or anions, and for describing weak interactions.

(d,p) symbols, which represent the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for more flexibility in the description of bonding and are essential for accurate geometry and frequency calculations.

Theoretical calculations using the DFT/B3LYP method with the 6-311++G(d,p) basis set are instrumental in determining optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. tandfonline.comresearchgate.net

Thermodynamic Properties Calculations

Theoretical calculations can also provide valuable insights into the thermodynamic properties of this compound. Based on the vibrational frequencies and structural data obtained from DFT calculations, key thermodynamic parameters can be determined. These calculations are typically performed under standard conditions of temperature and pressure.

A study on the related compound 3-hydroxy-6-methyl-2-nitropyridine (B146962) included the calculation of its thermodynamic properties. doi.org For this compound, the following thermodynamic properties would be of interest:

Zero-point vibrational energy: The energy of the molecule at absolute zero temperature, arising from its vibrational motion.

Thermal energy: The total energy of the molecule at a given temperature.

Entropy (S): A measure of the disorder or randomness of the system.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree Celsius at a constant volume.

While specific values for this compound are not available, the table below illustrates how such data would typically be presented. The values are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Thermodynamic Properties of this compound

Parameter Unit Hypothetical Value
Total Energy a.u. -885.12345
Zero-point energy kcal/mol 75.43
Rotational constants GHz 1.453, 0.876, 0.543
Entropy cal/mol·K 95.21

Advanced Applications in Synthetic Chemistry and Material Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The utility of 4-Chloro-2-methyl-6-nitropyridine as a building block stems from its distinct reactive sites: the chlorine atom at the 4-position and the nitro group at the 6-position. The strong electron-withdrawing effects of both the pyridine (B92270) ring's nitrogen atom and the nitro group significantly activate the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions. stackexchange.com This allows for the straightforward introduction of a wide array of functional groups.

Furthermore, the nitro group itself is a valuable functional handle. It can be readily reduced to a primary amine (NH₂) using various established methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl, SnCl₂). researchgate.netwikipedia.orgmasterorganicchemistry.com This transformation is crucial as it converts an electron-withdrawing group into a potent electron-donating and nucleophilic group, opening up a new set of possible reactions. masterorganicchemistry.com

The sequential manipulation of these two positions—first substituting the chloro group and then transforming the nitro group—allows for the stepwise construction of highly functionalized and complex molecular architectures. This dual reactivity makes it a valuable precursor for creating libraries of compounds for screening in drug discovery and agrochemical research.

Table 1: Potential Nucleophilic Substitution and Reduction Reactions

Reaction TypeReagentPotential Product ClassSignificance
Nucleophilic Substitution (SNAr)Primary/Secondary Amines (R¹R²NH)4-Amino-2-methyl-6-nitropyridinesAccess to key intermediates for pharmaceuticals.
Nucleophilic Substitution (SNAr)Alcohols/Alkoxides (R-OH/R-O⁻)4-Alkoxy-2-methyl-6-nitropyridinesCreation of ether linkages found in many bioactive molecules.
Nucleophilic Substitution (SNAr)Thiols/Thiolates (R-SH/R-S⁻)4-Thioether-2-methyl-6-nitropyridinesSynthesis of sulfur-containing compounds with unique properties.
Nitro Group ReductionFe/HCl or SnCl₂4-Chloro-2-methyl-pyridin-6-amineForms a key bifunctional intermediate for further synthesis. researchgate.netcommonorganicchemistry.com
Nitro Group ReductionH₂/Pd-C or Raney Nickel4-Chloro-2-methyl-pyridin-6-amineOffers alternative, milder conditions for reduction. wikipedia.orgcommonorganicchemistry.com

Precursor in the Synthesis of Diverse Heterocyclic Systems

The true synthetic power of this compound is realized when it is used as a precursor for building more complex, fused heterocyclic systems. These scaffolds are of immense interest as they form the core of countless pharmaceuticals.

The key strategy involves a two-step process:

Nucleophilic substitution at the C4 position with a suitable nucleophile.

Reduction of the nitro group at C6 to an amine.

The resulting molecule, a 4-substituted-2-methylpyridin-6-amine, is a perfect substrate for cyclization reactions. The newly formed amino group can react intramolecularly with a functional group on the C4 substituent, or it can react with an external bifunctional reagent to build a new ring fused to the original pyridine core. This approach allows for the construction of diverse bicyclic systems like imidazopyridines, triazolopyridines, and pyrazolopyridines, which are privileged structures in medicinal chemistry.

Table 2: Potential Pathways to Fused Heterocyclic Systems

IntermediateCyclization Reagent/MethodResulting Heterocyclic SystemRelevance
4-Amino-2-methylpyridin-6-amineα-HaloketoneImidazo[1,2-a]pyridinesCore structure in various therapeutic agents.
4-Hydrazino-2-methylpyridin-6-amineCarboxylic Acid/OrthoesterTriazolo[1,5-a]pyridinesImportant pharmacophore in drug design.
4-Chloro-2-methyl-pyridin-6-aminePalladium-catalyzed cross-coupling followed by intramolecular cyclizationVarious Fused PyridinesVersatile method for complex ring systems. researchgate.net

Applications in the Development of Novel Functional Materials

While highly speculative for this specific molecule, the structural features of this compound suggest potential applications in material science. Functionalized pyridines are fundamental building blocks for a variety of advanced materials.

Ligands for Coordination Complexes: The pyridine nitrogen is an excellent coordination site for metal ions. By functionalizing the C4 and C6 positions, it is possible to design sophisticated mono- or bidentate ligands. The resulting metal complexes could find use in catalysis, as components of light-emitting diodes (OLEDs), or as chemical sensors.

Synthesis of Dyes and Pigments: Nitroaromatic compounds are classic precursors for azo dyes. The reduction of the nitro group to an amine, followed by diazotization and coupling reactions, could lead to novel dyes with the pyridine core potentially tuning the color and properties of the material. The use of related chloronitropyrimidine derivatives in synthesizing dyes has been noted.

Nonlinear Optical (NLO) Materials: Molecules with strong electron-donating and electron-withdrawing groups on an aromatic system can exhibit significant NLO properties. The substitution of the chloro group with a strong donor (like an amino or alkoxy group) would create a "push-pull" system with the nitro group, a common design motif for NLO chromophores.

The development in these areas would depend on dedicated research to explore these potential, yet currently undocumented, applications.

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